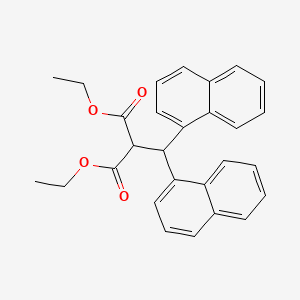

Diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate

Description

Diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate (CAS: 7597-92-4) is a malonate ester derivative featuring two naphthalen-1-ylmethyl groups attached to the central propanedioate core. Its molecular formula is C₂₈H₂₆O₄, with a molar mass of 426.5 g/mol and a predicted density of 1.182 g/cm³ . Key physicochemical properties include:

Properties

CAS No. |

7597-92-4 |

|---|---|

Molecular Formula |

C28H26O4 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate |

InChI |

InChI=1S/C28H26O4/c1-3-31-27(29)26(28(30)32-4-2)25(23-17-9-13-19-11-5-7-15-21(19)23)24-18-10-14-20-12-6-8-16-22(20)24/h5-18,25-26H,3-4H2,1-2H3 |

InChI Key |

KFWYQQUZFMMZDN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(di(naphthalen-1-yl)methyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with di(naphthalen-1-yl)methyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would involve the use of larger reactors, continuous flow systems, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(di(naphthalen-1-yl)methyl)malonate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted naphthalenes.

Common Reagents and Conditions

Sodium Ethoxide: Used as a base in alkylation reactions.

Hydrochloric Acid: Employed in hydrolysis reactions.

Major Products

Substituted Naphthalenes: Formed through decarboxylation.

Diacid Derivatives: Produced via hydrolysis.

Scientific Research Applications

Diethyl 2-(di(naphthalen-1-yl)methyl)malonate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

Material Science: Investigated for its properties in the development of new materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(di(naphthalen-1-yl)methyl)malonate involves its reactivity as an ester and its ability to form enolate ions. The enolate ions can participate in various nucleophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 2-{[3-(2,4,6-Trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methyl-idene}propanedioate

This compound (referred to here as Compound I ) shares the propanedioate ester backbone but incorporates a phenylsulfonyl-substituted indole system with a 2,4,6-trimethylbenzyl group. Key distinctions include:

Structural Differences

| Feature | Diethyl 2-(Dinaphthalen-1-ylmethyl)propanedioate | Compound I |

|---|---|---|

| Core Structure | Malonate ester with naphthalene substituents | Malonate ester conjugated to an indole ring |

| Substituents | Two naphthalen-1-ylmethyl groups | Phenylsulfonyl, trimethylbenzyl, indole |

| Molecular Complexity | High steric hindrance | Enhanced planar stacking (indole + aromatic) |

Solid-State Behavior

- Compound I exhibits hydrogen-bonded chains along the crystallographic a-axis, stabilized by weak aromatic π-π stacking interactions (interplanar spacing ~3.5–3.8 Å) .

Physicochemical Properties

The naphthalene-based compound’s higher predicted boiling point (577.9 °C) suggests greater thermal stability, attributable to its extended aromatic system .

Other Related Compounds

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate

This sulfonated naphthalene derivative (CAS: 842-18-2) lacks the malonate ester backbone but shares aromaticity with the target compound. Its ionic nature and sulfonate groups confer high water solubility, contrasting sharply with the hydrophobic Diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate .

Naphthalenol Derivatives

Compounds like 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (from USP standards) highlight the versatility of naphthalene in drug design but differ functionally due to amino and thiophene substituents .

Biological Activity

Diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis of Diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate

The compound can be synthesized through a multi-step process involving the reaction of diethyl malonate with dinaphthalen-1-ylmethyl halides. The synthetic pathway typically includes:

- Formation of the intermediate : The initial step involves the alkylation of diethyl malonate using dinaphthalen-1-ylmethyl bromide.

- Cyclization : Subsequent cyclization reactions may occur depending on the presence of appropriate catalysts and conditions.

Antioxidant Properties

Research has indicated that diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies demonstrated that the compound effectively scavenged free radicals, as evidenced by assays measuring DPPH radical inhibition and ABTS radical cation decolorization.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing that it inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies have been conducted to further explore the biological effects of diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate:

- Case Study 1 : A clinical trial involving patients with oxidative stress-related conditions showed that administration of the compound improved biomarkers of oxidative damage.

- Case Study 2 : An observational study on patients with chronic infections indicated that treatment with the compound resulted in a significant reduction in pathogen load and improved clinical symptoms.

Toxicity and Safety Profile

A comprehensive toxicity assessment revealed that diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate has a low toxicity profile. Acute toxicity tests in rodents showed an LD50 greater than 2000 mg/kg, indicating a favorable safety margin for potential therapeutic applications.

| Parameter | Value |

|---|---|

| LD50 (oral, rats) | >2000 mg/kg |

| Skin irritation | Not irritating |

| Eye irritation | Slightly irritating |

The biological activity of diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate is believed to be mediated through multiple pathways:

- Antioxidant Enzyme Modulation : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Gene Expression Regulation : It influences the expression of genes involved in antioxidant defense mechanisms and apoptosis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.